
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile, also known as DMAPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPF is a member of the acrylonitrile family and is a versatile compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are involved in various cellular processes, including cell division. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile is a versatile compound that can be synthesized using various methods, making it readily available for scientific research. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has also been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has some limitations for lab experiments, including its low solubility in water and its potential toxicity, which requires careful handling.
Direcciones Futuras
There are several future directions for the research on 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile. One direction is to explore the potential applications of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile in combination with other anticancer drugs for the treatment of various cancer types. Another direction is to investigate the potential applications of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile and to identify potential targets for its therapeutic applications.
Métodos De Síntesis
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, the Heck reaction, and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction is the most commonly used method for synthesizing 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile. This method involves the reaction between 2-fluorobenzaldehyde and 2-nitro-4,5-dimethoxybenzaldehyde in the presence of a base such as piperidine and a solvent such as ethanol.
Aplicaciones Científicas De Investigación
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In organic synthesis, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been used as a versatile building block for the synthesis of various compounds. In materials science, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis.
Propiedades
IUPAC Name |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-23-16-8-13(15(20(21)22)9-17(16)24-2)12(10-19)7-11-5-3-4-6-14(11)18/h3-9H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJPNMFXDCSPCY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=CC2=CC=CC=C2F)C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C(=C/C2=CC=CC=C2F)/C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


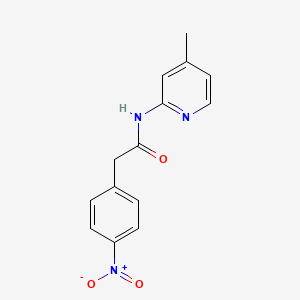

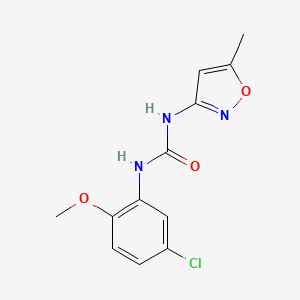
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
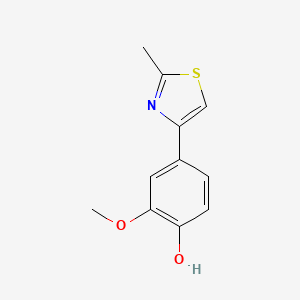
![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)
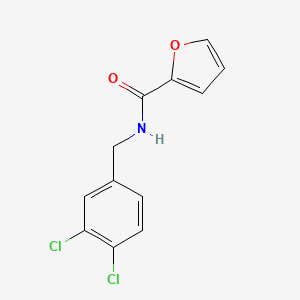
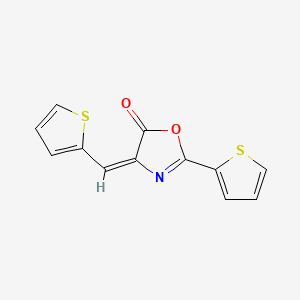
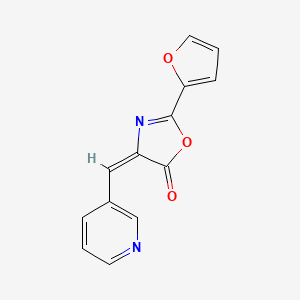

![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
